1-PHENYL-2-HEXANOL

Beschreibung

BenchChem offers high-quality 1-PHENYL-2-HEXANOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-PHENYL-2-HEXANOL including the price, delivery time, and more detailed information at info@benchchem.com.

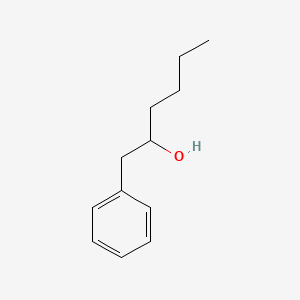

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYIWMCPWCFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865251 | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25755-72-0 | |

| Record name | 1-Phenyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25755-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025755720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2-hexanol: Properties, Synthesis, and Applications

For Immediate Release: A comprehensive overview of the secondary benzylic alcohol, 1-phenyl-2-hexanol, detailing its chemical and physical properties, stereochemistry, spectroscopic profile, synthesis protocols, and potential applications for research, development, and commercial use.

Introduction: Understanding 1-Phenyl-2-hexanol

1-Phenyl-2-hexanol is a chiral aromatic alcohol. As a secondary alcohol, the hydroxyl group is bonded to a carbon atom that is attached to two other carbon atoms. Its structure, featuring a phenyl group attached to the first carbon of a hexanol backbone, makes it a valuable intermediate in organic synthesis. The presence of a chiral center at the second carbon position means it exists as two distinct enantiomers, (R)- and (S)-1-phenyl-2-hexanol, which can exhibit different biological activities and chemical properties. This guide provides a technical overview for professionals in chemical research and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of 1-phenyl-2-hexanol consists of a six-carbon aliphatic chain with a phenyl group substituted at the C1 position and a hydroxyl group at the C2 position. This arrangement makes the C2 carbon a stereocenter.

-

Chirality: The tetrahedral carbon at the C2 position is bonded to four different groups: a hydrogen atom, a hydroxyl group, a benzyl group (-CH2-Ph), and a butyl group (-C4H9). This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry is crucial in applications such as asymmetric synthesis and pharmacology, where enantiomers can have vastly different effects.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1-phenyl-2-hexanol is presented below. These properties are essential for its handling, purification, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol | |

| CAS Number | 25755-72-0 | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Density | Data not available | [1] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a multiplet for the proton on the carbon bearing the hydroxyl group (C2), and various signals for the aliphatic protons of the hexanol chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display unique peaks for each of the 12 carbon atoms. The aromatic carbons would appear in the 125-140 ppm region, the carbon attached to the hydroxyl group (C2) would be found further downfield (typically 60-80 ppm), and the aliphatic carbons would resonate at higher field strengths.

-

IR (Infrared) Spectroscopy: A characteristic broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. C-H stretches for the aromatic and aliphatic portions would also be present, as well as C=C stretching bands for the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would include the loss of water and cleavage of the carbon-carbon bonds adjacent to the alcohol.

Synthesis of 1-Phenyl-2-hexanol: A Methodological Approach

A common and reliable method for the synthesis of secondary alcohols like 1-phenyl-2-hexanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde.

Reaction Principle: The synthesis can be achieved by reacting benzaldehyde with n-butylmagnesium bromide. The n-butyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Below is a generalized, self-validating protocol for the synthesis, purification, and characterization of 1-phenyl-2-hexanol.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF

-

1-Bromobutane

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (dried in an oven)

Step-by-Step Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of benzaldehyde in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Synthesis and Workflow Diagrams

The chemical transformation and the experimental workflow are illustrated below.

Caption: Experimental workflow for synthesis and purification.

Applications and Significance

1-Phenyl-2-hexanol and its derivatives have potential applications in several fields:

-

Organic Synthesis: As a chiral building block, it can be used in the synthesis of more complex molecules, including pharmaceuticals and natural products. The hydroxyl group can be further functionalized or used to direct subsequent reactions.

-

Fragrance Industry: Similar structures, such as Phenyl Hexanol (CAS 55066-48-3), are utilized in perfumery for their soft, clean floral aromas with rose and lily-of-the-valley notes. [2]They are valued for their longevity and ability to act as a fixative in fragrance compositions. [2]* Material Science: Long-chain alcohols can be used to create specialty esters with applications as plasticizers, lubricants, and surfactants.

Safety and Handling

Based on safety data for related compounds like 1-hexanol, 1-phenyl-2-hexanol should be handled with care in a well-ventilated area, preferably a fume hood. [3]Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed or in contact with skin and can cause serious eye irritation. [4][5]It is important to consult the specific Safety Data Sheet (SDS) for 1-phenyl-2-hexanol from the supplier before use.

Conclusion

1-Phenyl-2-hexanol is a structurally significant chiral secondary alcohol with established synthetic routes and potential for broad applications. Its value as a synthetic intermediate is clear, and its structural similarity to compounds used in the fragrance industry suggests further avenues for exploration. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals aiming to utilize this versatile compound in their work.

References

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221292, 1-Phenyl-1-hexanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Hexanol. Retrieved from [Link]

-

The Perfumer's Apprentice. (2025). Safety Data Sheet for Phenyl Hexanol. Retrieved from [Link]

-

M&U International. (2015). Safety Data Sheet for Phenyl Hexanol. Retrieved from [Link]

-

Vedantu. (2023). 2-phenyl-2-hexanol can be prepared by Grignard synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061886). Retrieved from [Link]

-

Scentspiracy. (n.d.). Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 2-Phenyl-2-hexanol | Chemical Substance Information. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Grignard reaction: synthesis of 2-phenyl-2-hexanol. Retrieved from [Link]

-

Brainly.in. (2020). 2-phenyl-2-hexanol can be prepared by Grignard synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexanol. Retrieved from [Link]

Sources

- 1. 1-PHENYL-2-HEXANOL | 25755-72-0 [chemicalbook.com]

- 2. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 5. chemical.kao.com [chemical.kao.com]

1-PHENYL-2-HEXANOL CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Phenyl-2-hexanol, a secondary alcohol with a distinct molecular architecture, presents a compelling case for exploration within the realms of synthetic chemistry and pharmacology. While its direct applications in drug development are not yet extensively documented, its structural motifs are present in numerous biologically active compounds. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of 1-phenyl-2-hexanol, from its fundamental properties to its synthesis and potential, inferred applications. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles and practical laboratory insights, emphasizing not just the "what" but the "why" behind the scientific assertions.

Section 1: Core Molecular Identity

Chemical Abstract Service (CAS) Number and Molecular Formula

The unique identifier for 1-phenyl-2-hexanol is its CAS number, which is crucial for unambiguous identification in research and regulatory contexts.

This molecular formula indicates a structure composed of twelve carbon atoms, eighteen hydrogen atoms, and a single oxygen atom. The structural arrangement of these atoms, particularly the placement of the phenyl group and the hydroxyl group, defines its chemical behavior and potential biological activity.

Structural Elucidation and Isomeric Considerations

1-Phenyl-2-hexanol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The stereochemistry at the second carbon atom is a critical determinant of its interaction with other chiral molecules, a cornerstone of its potential in drug development.

It is imperative to distinguish 1-phenyl-2-hexanol from its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms. These isomers, such as 1-phenyl-1-hexanol and 6-phenyl-1-hexanol, possess distinct CAS numbers and exhibit different physical and chemical properties.[3][4][5][6][7]

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

| 1-Phenyl-2-hexanol | 25755-72-0 | C₁₂H₁₈O | Phenyl group on C1, hydroxyl group on C2 |

| 1-Phenyl-1-hexanol | 4471-05-0 | C₁₂H₁₈O | Phenyl and hydroxyl groups on C1 |

| 6-Phenyl-1-hexanol | 2430-16-2 | C₁₂H₁₈O | Phenyl group on C6, hydroxyl group on C1 |

Section 2: Synthesis and Manufacturing

The synthesis of 1-phenyl-2-hexanol is a topic of interest for organic chemists, with several potential routes available. The choice of synthetic pathway often depends on the desired scale, stereochemical control, and available starting materials.

Retrosynthetic Analysis and Key Synthetic Strategies

A common and effective method for the synthesis of secondary alcohols like 1-phenyl-2-hexanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of the target molecule from simpler precursors.

A plausible retrosynthetic analysis for 1-phenyl-2-hexanol points to two primary Grignard approaches:

-

Route A: Reaction of a butylmagnesium halide with phenylacetaldehyde.

-

Route B: Reaction of a benzylmagnesium halide with pentanal.

Caption: Retrosynthetic analysis of 1-phenyl-2-hexanol highlighting two potential Grignard synthesis routes.

Detailed Experimental Protocol: Grignard Synthesis (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of a secondary alcohol via a Grignard reaction. Note: This protocol is for educational purposes and should be adapted and optimized by a qualified chemist for the specific synthesis of 1-phenyl-2-hexanol.

Objective: To synthesize 1-phenyl-2-hexanol from phenylacetaldehyde and butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane

-

Phenylacetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a gentle exotherm).

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the phenylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 1-phenyl-2-hexanol.

-

Asymmetric Synthesis Considerations

Given the chirality of 1-phenyl-2-hexanol, its asymmetric synthesis to produce a single enantiomer is a significant area of interest, particularly for pharmaceutical applications.[6][8] Strategies for asymmetric synthesis could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. The development of an efficient and stereoselective synthesis would be a critical step towards exploring its potential as a chiral building block in drug development.[9][10]

Section 3: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 1-phenyl-2-hexanol is essential for its identification, purification, and quality control.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Typical for many aromatic alcohols. |

| Boiling Point | ~250-270 °C | Higher than its non-aromatic counterpart due to increased molecular weight and van der Waals forces. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | The hydrophobic phenyl and hexyl groups dominate over the hydrophilic hydroxyl group. |

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation of 1-phenyl-2-hexanol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-phenyl-2-hexanol is expected to show characteristic absorptions for the hydroxyl and aromatic functional groups.[11][12]

-

A broad O-H stretching band around 3300-3600 cm⁻¹.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.[13][14][15]

-

¹H NMR: Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the proton on the carbon bearing the hydroxyl group (methine proton, multiplet, ~3.5-4.0 ppm), the methylene protons adjacent to the phenyl group, the protons of the butyl chain, and the hydroxyl proton (a broad singlet, variable chemical shift).

-

¹³C NMR: Resonances for the six aromatic carbons, the carbon bearing the hydroxyl group (~70-80 ppm), and the carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 1-phenyl-2-hexanol and provide information about its fragmentation pattern.

-

The molecular ion peak (M⁺) would be observed at m/z = 178.

-

Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

-

Section 4: Potential Applications in Research and Drug Development

While specific biological activities of 1-phenyl-2-hexanol are not extensively reported, its structural features suggest potential areas for investigation. Phenylpropanoid structures, in general, are known to exhibit a wide range of biological activities.[16]

As a Chiral Building Block

The most immediate and promising application of enantiomerically pure 1-phenyl-2-hexanol is as a chiral building block in the synthesis of more complex, biologically active molecules.[17] Its defined stereocenter can be used to introduce chirality into a target molecule, which is often a critical factor for its pharmacological activity.

Inferred Biological Activity

Structurally related compounds often exhibit similar biological activities. Therefore, it is plausible that 1-phenyl-2-hexanol or its derivatives could possess activities such as:

-

Antibacterial/Antifungal Activity: Many simple alcohols and aromatic compounds exhibit antimicrobial properties.[18][19][20]

-

Anti-inflammatory Activity: The phenylpropanoid scaffold is found in many natural and synthetic anti-inflammatory agents.

-

Central Nervous System (CNS) Activity: The lipophilic nature of the molecule could facilitate its crossing of the blood-brain barrier, suggesting potential for CNS-related applications.

Caption: Potential applications of 1-phenyl-2-hexanol in research and development.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-phenyl-2-hexanol. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

1-Phenyl-2-hexanol represents a molecule of untapped potential. While its direct applications are still emerging, its role as a chiral building block and the inferred biological activities based on its structural class make it a compelling target for further research. This guide has provided a foundational understanding of its identity, synthesis, and potential applications, with the aim of inspiring and enabling further scientific inquiry. The path forward for 1-phenyl-2-hexanol lies in the hands of researchers who can unlock its full potential through rigorous experimentation and innovative application.

References

-

LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PubChem. 1-Phenyl-1-hexanol. [Link]

-

PubChem. 6-Phenyl-1-hexanol. [Link]

-

University of Windsor. Asymmetric Synthesis. [Link]

-

Zhang, W., et al. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alken-1-ols. Molecules, 2011, 16(5), 3522-3537. [Link]

-

Homework.Study.com. Grignard reaction: synthesis of 2-phenyl-2-hexanol. [Link]

-

IIT Bombay. Concise Introduction to Asymmetric Synthesis. [Link]

-

Brainly.in. 2-phenyl-2-hexanol can be prepared by Grignard synthesis. [Link]

-

Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

meriSTEM. Spectroscopy worked example combining IR, MS and NMR. [Link]

-

MDPI. Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl.. [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

National Institutes of Health. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables. [Link]

-

ResearchGate. Isolation and Biological Activity of Natural Chalcones Based on Antibacterial Mechanism Classification. [Link]

-

IOSR Journal of Applied Chemistry. Synthesis Characterization Antioxidant Activity of Some Novel Chalcone Derivatives. [Link]

Sources

- 1. 1-PHENYL-2-HEXANOL | 25755-72-0 [chemicalbook.com]

- 2. 1-PHENYL-2-HEXANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-Phenyl-1-hexanol | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2phenyl2hexanol can be prepared by Grignard synthesis class 12 chemistry JEE_Main [vedantu.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. CAS 2430-16-2: 6-Phenyl-1-hexanol | CymitQuimica [cymitquimica.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lehigh.edu [lehigh.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iosrjournals.org [iosrjournals.org]

Introduction: The Structural Elucidation of a Chiral Phenylalkanol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Phenyl-2-hexanol

1-Phenyl-2-hexanol is a secondary alcohol featuring a chiral center at the hydroxyl-bearing carbon (C2), a flexible hexyl chain, and a phenyl group. This combination of a stereocenter, hydrophobicity, and aromaticity makes it and similar structures valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. Unambiguous structural confirmation is the bedrock of chemical synthesis, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides a detailed framework for the spectroscopic characterization of 1-phenyl-2-hexanol. We will delve into the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme will be used for 1-phenyl-2-hexanol.

Caption: IUPAC numbering for 1-phenyl-2-hexanol. The chiral center is marked with an asterisk (*).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-phenyl-2-hexanol, ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum maps the electronic environment of all hydrogen atoms. The proximity to the electronegative oxygen and the aromatic ring will cause significant deshielding of adjacent protons, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C2'-H to C6'-H) | 7.20 - 7.40 | Multiplet (m) | - | 5H |

| C2-H | 3.75 - 3.85 | Multiplet (m) | ~6-8 | 1H |

| C1-Hₐ, C1-Hₑ | 2.65 - 2.85 | Multiplet (m) | ~7 (geminal ~14) | 2H |

| O-H | 1.5 - 2.5 | Broad Singlet (br s) | - | 1H |

| C3-H₂ | 1.40 - 1.60 | Multiplet (m) | ~7 | 2H |

| C4-H₂, C5-H₂ | 1.25 - 1.40 | Multiplet (m) | ~7 | 4H |

| C6-H₃ | 0.85 - 0.95 | Triplet (t) | ~7 | 3H |

Expertise & Causality:

-

Phenyl Protons (7.20-7.40 ppm): These protons are attached to the sp²-hybridized carbons of the benzene ring, placing them in a highly deshielded region. Their signals will likely overlap into a complex multiplet, a characteristic feature of a mono-substituted benzene ring.

-

C2-H (3.75-3.85 ppm): This proton is directly attached to the carbon bearing the electronegative hydroxyl group, causing a significant downfield shift. It will appear as a multiplet due to coupling with the two protons on C1 and the two protons on C3.

-

C1-H₂ (2.65-2.85 ppm): These benzylic protons are deshielded by the adjacent phenyl ring's magnetic anisotropy. They are diastereotopic due to the adjacent chiral center at C2, meaning they are chemically non-equivalent and will have different chemical shifts, coupling to each other (geminal coupling) and to the C2 proton (vicinal coupling), resulting in a complex multiplet.

-

O-H (1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet because its rapid exchange with other trace acidic protons (like water) often decouples it from adjacent C-H protons.

-

Alkyl Chain (C3-C6): The protons on the remainder of the alkyl chain are in a more shielded, alkane-like environment. The C3 protons are slightly deshielded by the nearby hydroxyl group. The overlapping signals of C4 and C5 will appear as a broad multiplet, while the terminal methyl group (C6) will be a clean triplet, as it is coupled only to the two protons on C5.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of unique carbon environments. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C1' (Quaternary) | 138 - 140 | None | None |

| C2', C6' (CH) | 129 - 130 | Positive | Positive |

| C3', C5' (CH) | 128 - 129 | Positive | Positive |

| C4' (CH) | 126 - 127 | Positive | Positive |

| C2 (CH-OH) | 73 - 75 | Positive | Positive |

| C1 (CH₂) | 40 - 42 | Negative | None |

| C3 (CH₂) | 38 - 40 | Negative | None |

| C5 (CH₂) | 28 - 30 | Negative | None |

| C4 (CH₂) | 22 - 24 | Negative | None |

| C6 (CH₃) | 14 - 15 | Positive | None |

Expertise & Causality:

-

Aromatic Carbons (126-140 ppm): The sp² carbons of the phenyl ring resonate in this characteristic downfield region. The quaternary carbon (C1') attached to the alkyl chain is the most deshielded.

-

C2 (73-75 ppm): The direct attachment to the electronegative oxygen atom deshields this carbon significantly, shifting its signal to the 70-80 ppm range, which is characteristic of alcohol-bearing carbons.[1]

-

Alkyl Carbons (14-42 ppm): The remaining sp³ carbons appear in the upfield region. The benzylic carbon (C1) and the C3 carbon are the most deshielded within this group due to their proximity to the phenyl and hydroxyl groups, respectively. The terminal methyl carbon (C6) is the most shielded, appearing around 14 ppm.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 1-phenyl-2-hexanol in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR, which serves as an internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types. This is a more efficient method than off-resonance decoupling and provides unambiguous identification of CH, CH₂, and CH₃ groups.[2]

-

Typical parameters: 1024-4096 scans, spectral width of 220-240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Caption: Standard workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch (sp², aromatic) | Medium |

| 3000 - 2850 | C-H stretch (sp³, aliphatic) | Strong |

| 1605, 1495, 1450 | C=C stretch (aromatic ring) | Medium to Weak |

| 1250 - 1050 | C-O stretch (secondary alcohol) | Strong |

| 740, 700 | C-H bend (monosubstituted ring) | Strong |

Expertise & Causality:

-

O-H Stretch (3600-3200 cm⁻¹): This is the most diagnostic peak for an alcohol. Its broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[1] The absence of this peak would be strong evidence that the molecule is not an alcohol.

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will clearly distinguish between aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

-

C=C Aromatic Stretches (1605-1450 cm⁻¹): These "ring breathing" modes are characteristic of the benzene ring and confirm its presence.

-

C-O Stretch (1250-1050 cm⁻¹): A strong absorption in this region is indicative of the carbon-oxygen single bond. For a secondary alcohol like 1-phenyl-2-hexanol, this peak is expected around 1100 cm⁻¹.

Standard Protocol for IR Data Acquisition

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred modern method for neat liquid samples. It requires minimal sample preparation and is highly reproducible. The traditional "salt plate" method (placing a drop of liquid between two NaCl or KBr plates) is also effective.

-

Sample Application:

-

ATR: Place a single drop of pure 1-phenyl-2-hexanol directly onto the ATR crystal (typically diamond or zinc selenide).

-

Salt Plate: Place one drop of the liquid on a polished salt plate and cover with a second plate.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer.

-

Collect a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electron Ionization (EI) is a common technique that generates a radical cation (M⁺˙) and induces predictable fragmentation pathways.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺˙): m/z = 178. This peak, corresponding to the intact molecule's mass, may be weak or absent in the EI spectrum of a secondary alcohol due to facile fragmentation.

-

Key Predicted Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 160 | [M - H₂O]⁺˙ | Dehydration (loss of water), common for alcohols. |

| 107 | [C₇H₇O]⁺ | Cleavage between C2 and C3. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage (C1-C2 bond), followed by rearrangement. This is often a very strong peak for compounds with a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the side chain. |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the C1-C2 bond. |

Expertise & Causality: The fragmentation of 1-phenyl-2-hexanol under EI conditions is governed by the stability of the resulting carbocations and radicals.

-

Loss of Water (m/z 160): Alcohols readily eliminate a molecule of water. This is a thermodynamically favorable process.

-

Benzylic Cleavage (m/z 91): The C1-C2 bond is weak because its cleavage leads to the formation of a highly stable benzyl radical and a secondary carbocation. The resulting [C₇H₇]⁺ fragment often rearranges to the exceptionally stable tropylium ion, making m/z 91 a predicted base peak or at least a very prominent one.

-

Alpha-Cleavage (m/z 107, 45): Cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) is also a dominant pathway. Cleavage of the C2-C3 bond yields a resonance-stabilized fragment at m/z 107. Cleavage of the C1-C2 bond would yield a fragment at m/z 45.

Caption: Predicted major fragmentation pathways for 1-phenyl-2-hexanol in EI-MS.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC separates the sample from any impurities before it enters the MS.

-

GC Method:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5 or HP-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250-280 °C. This ensures good separation and elution of the compound.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 250) to ensure capture of the molecular ion and all significant fragments.

-

Conclusion

While experimental spectra for 1-phenyl-2-hexanol are not cataloged in major public databases, a combination of foundational spectroscopic principles and comparative analysis of analogous structures allows for a highly confident prediction of its key spectral features. The combination of ¹H NMR, ¹³C NMR (with DEPT), IR, and MS provides a complementary and self-validating system for structural confirmation. Any experimental investigation of this molecule should yield data that aligns closely with the detailed predictions and interpretations laid out in this guide.

References

-

The Good Scents Company. (n.d.). 1-phenyl-2-pentanol. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 1-Phenyl-2-pentanol: Discovery, Synthesis, and Properties. Retrieved January 17, 2026, from a relevant chemical supplier technical guide.

- The Good Scents Company. (n.d.). Flavor and fragrance information for 1-phenyl-2-pentanol. Retrieved January 17, 2026, from a relevant chemical supplier technical guide.

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. (Simulated reference to a standard organic chemistry textbook covering spectroscopy).

-

Slideshare. (2016). Mass Spectrum of hexanol. Retrieved January 17, 2026, from [Link]

Sources

Physical properties of 1-PHENYL-2-HEXANOL boiling point solubility

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-2-hexanol: Boiling Point and Solubility

Introduction

1-Phenyl-2-hexanol is a secondary alcohol featuring a phenyl group and a hexyl chain. Its molecular structure, comprising a polar hydroxyl group and a significant nonpolar hydrocarbon backbone, dictates its physicochemical properties. For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of properties such as boiling point and solubility is paramount. These parameters are critical for designing purification protocols (e.g., distillation), selecting appropriate reaction solvents, developing formulation strategies, and predicting the compound's behavior in various chemical and biological systems.

This guide provides a detailed analysis of the boiling point and solubility of 1-phenyl-2-hexanol. It synthesizes theoretical principles with established experimental protocols, offering a practical framework for laboratory investigation. In light of the limited publicly available experimental data for this specific compound, this document also leverages data from structural isomers and analogues to provide context and predictive insights, underscoring the importance of experimental verification.

Physicochemical Profile of 1-Phenyl-2-hexanol

The molecular architecture of 1-phenyl-2-hexanol is the foundation of its physical properties. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force that significantly influences its boiling point and its solubility in polar solvents. Conversely, the bulky, nonpolar phenyl ring and the flexible hexyl chain contribute to its hydrophobic character, promoting solubility in nonpolar organic solvents.

| Property | Value | Source |

| CAS Number | 25755-72-0 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Structure | A secondary alcohol with a phenyl group attached to the first carbon and a hydroxyl group on the second carbon of a hexyl chain. |

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into the gaseous phase. This property is dictated by the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.

Theoretical Considerations

For 1-phenyl-2-hexanol, the primary intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl group enables strong hydrogen bonds between molecules, which requires significant thermal energy to disrupt.

-

Dipole-Dipole Interactions: The polar C-O bond creates a molecular dipole.

-

London Dispersion Forces: These forces are present in all molecules and increase with the size of the electron cloud and surface area. The C₁₂ structure of 1-phenyl-2-hexanol provides a substantial surface area for these interactions.

Reported Data for 1-Phenyl-2-hexanol and Its Isomers

Direct, experimentally verified boiling point data for 1-phenyl-2-hexanol (CAS: 25755-72-0) is not consistently reported in publicly accessible chemical databases. For instance, some commercial suppliers list the compound for research purposes but explicitly state that they do not collect or provide analytical data.[2] This absence of data necessitates either experimental determination or estimation based on structurally similar compounds.

To provide a reasonable estimate, it is instructive to examine the boiling points of its structural isomers.

| Compound | CAS Number | Boiling Point (°C) | Notes |

| 1-Phenyl-1-hexanol | 4471-05-0 | 172 | A secondary alcohol, positional isomer.[3] |

| 6-Phenyl-1-hexanol | 2430-16-2 | 284.8 (at 760 mmHg) | A primary alcohol, positional isomer.[4] |

The significant variation between these isomers highlights how the position of the functional groups relative to the phenyl ring can influence intermolecular interactions and, consequently, the boiling point.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

Predicted Solubility of 1-Phenyl-2-hexanol

-

Water Solubility : The molecule possesses a single polar hydroxyl group capable of hydrogen bonding with water. However, the large nonpolar portion, consisting of a phenyl ring and a C₆ alkyl chain, is hydrophobic. As a general rule, alcohols with more than five or six carbon atoms exhibit limited solubility in water.[7] Therefore, 1-phenyl-2-hexanol is predicted to be sparingly soluble to insoluble in water. This is consistent with its isomer, 6-phenyl-1-hexanol, which is reported to have limited water solubility.[8] The parent alcohol, 1-hexanol, is itself only slightly soluble in water (5.9 g/L at 20°C).[9]

-

Organic Solvent Solubility : Due to its significant nonpolar character, 1-phenyl-2-hexanol is expected to be readily soluble in a wide range of common organic solvents. This includes polar aprotic solvents (e.g., acetone), polar protic solvents (e.g., ethanol), and nonpolar solvents (e.g., toluene, diethyl ether, hexane).[8]

Tabulated Solubility Predictions

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Sparingly Soluble / Insoluble | Large hydrophobic (C₁₂) structure dominates over the single polar -OH group.[7][8] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Can engage in hydrogen bonding and has a nonpolar ethyl group.[9] |

| Diethyl Ether ((C₂H₅)₂O) | Polar Aprotic | Soluble | Effective at solvating large organic molecules with some polarity.[9] |

| Toluene (C₇H₈) | Nonpolar | Soluble | "Like dissolves like"; the phenyl group and hexyl chain are well-solvated by the nonpolar solvent.[5] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Hexane (C₆H₁₄) | Nonpolar | Soluble | The nonpolar hexyl chain of the solute has a strong affinity for the nonpolar solvent. |

Experimental Determination Protocols

Given the scarcity of published data, experimental determination is essential for confirming the physical properties of 1-phenyl-2-hexanol. The following sections detail standard, reliable methods for these measurements.

Protocol for Boiling Point Determination (Microscale Capillary Method)

This method is ideal for determining the boiling point of small quantities of a liquid, a common scenario in research and development.[10] The principle relies on matching the liquid's vapor pressure with the atmospheric pressure.[11]

Methodology:

-

Sample Preparation: Add 0.2-0.3 mL of 1-phenyl-2-hexanol into a small-diameter test tube or a melting point tube.

-

Capillary Insertion: Place a standard capillary tube, sealed at one end, into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a MelTemp apparatus).[10][12] Heat the bath gradually, at a rate of approximately 2-3°C per minute as you approach the estimated boiling point.

-

Observation of Bubbling: As the liquid heats, the air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary's open end.[11][13]

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The precise moment the liquid is drawn back into the capillary tube signifies that the vapor pressure of the liquid is equal to the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[10][11]

-

Record Barometric Pressure: The observed boiling point is dependent on atmospheric pressure. Record the barometric pressure at the time of the experiment for accurate documentation.

Caption: Workflow for microscale boiling point determination.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility of 1-phenyl-2-hexanol in various solvents, which is crucial for identifying suitable solvents for reactions, extractions, and chromatography.[7][14]

Methodology:

-

Sample Preparation: For each solvent to be tested, label a clean, dry test tube. Add approximately 20-30 mg (or 1-2 drops if liquid) of 1-phenyl-2-hexanol to each tube.

-

Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL, to the corresponding test tube.

-

Mixing: Agitate the mixture vigorously for 20-30 seconds. A vortex mixer can be used for thorough mixing.

-

Observation: Observe the mixture carefully.

-

Soluble/Miscible: The compound dissolves completely, forming a single, clear, homogeneous phase.[5]

-

Insoluble/Immiscible: The compound does not dissolve. It may remain as a separate solid phase, or if it's a liquid, it will form a distinct second layer or a cloudy emulsion/suspension.[5]

-

Partially Soluble: Some, but not all, of the compound dissolves.

-

-

Incremental Solvent Addition: If the compound does not dissolve completely, add another 0.5 mL of the solvent and repeat the mixing and observation steps. A common threshold for classifying a compound as "soluble" is its ability to dissolve at a concentration of about 3-5% (w/v).

-

Testing Across Solvent Classes: Repeat this procedure for a range of solvents, including water, ethanol, toluene, and hexane, to build a comprehensive solubility profile.

Caption: Workflow for qualitative solubility assessment.

Summary and Conclusion

This technical guide has detailed the key physical properties of 1-phenyl-2-hexanol, focusing on its boiling point and solubility. While experimentally determined data for this specific compound remains scarce in the public domain, a robust profile can be predicted based on its molecular structure and comparison with its isomers. It is predicted to have a high boiling point due to its molecular weight and capacity for hydrogen bonding. Its solubility is expected to be low in water but high in common organic solvents, a classic characteristic of a moderately large alcohol.

For professionals in research and drug development, the provided experimental protocols offer reliable, field-proven methods for the empirical determination of these crucial properties. Accurate characterization is the cornerstone of successful chemical synthesis, purification, and formulation, and the principles and procedures outlined herein provide a comprehensive framework for achieving this.

References

- Determination of Solubility Class. (n.d.). Department of Chemistry, University of Calgary.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Boiling Points - Procedure. (2020, March 26). JoVE.

- Determination of Boiling point of Ethyl Alcohol. (2023, February 6). YouTube.

- 1-Phenyl-1-hexanol | 4471-05-0. (n.d.). Biosynth.

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Determination of Boiling Points. (n.d.). Northern Kentucky University.

- 1-PHENYL-2-HEXANOL | 25755-72-0. (2024, December 18). ChemicalBook.

- 1-Phenyl-1-hexanol | C12H18O | CID 221292. (n.d.). PubChem - NIH.

- SAFETY DATA SHEET - 1-Hexanol. (2024, August 5). Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Hexanol. (2025, September 16). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Phenyl Hexanol. (2025, April 30). The Perfumers Apprentice.

- SAFETY DATA SHEET - PHENYL HEXANOL. (2015, April 22). Kao Chemicals.

- SAFETY DATA SHEET - PHENYL HEXANOL. (2015, February 17).

- CAS 2430-16-2: 6-Phenyl-1-hexanol. (n.d.). CymitQuimica.

- 1-PHENYL-2-HEXANOL AldrichCPR. (n.d.). Sigma-Aldrich.

- 6-phenyl-1-hexanol 2430-16-2. (n.d.). Guidechem.

- 2-Hexanol, 2-phenyl- | C12H18O | CID 228849. (n.d.). PubChem - NIH.

- 1-Hexanol | C6H14O | CID 8103. (n.d.). PubChem - NIH.

- Chemical Properties of 6-Phenyl-n-hexanol (CAS 2430-16-2). (n.d.). Cheméo.

- 2-Hexanol. (n.d.). Wikipedia.

- 1-HEXANOL. (n.d.).

- 1-Hexanol. (n.d.). Wikipedia.

Sources

- 1. 1-PHENYL-2-HEXANOL | 25755-72-0 [chemicalbook.com]

- 2. 1-PHENYL-2-HEXANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. CAS 2430-16-2: 6-Phenyl-1-hexanol | CymitQuimica [cymitquimica.com]

- 9. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. phillysim.org [phillysim.org]

- 13. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of 1-Phenyl-2-hexanol

Abstract

This technical guide provides a comprehensive examination of the isomerism of 1-phenyl-2-hexanol, a chiral aromatic alcohol. Isomerism, the phenomenon of compounds sharing the same molecular formula but differing in structure, is a cornerstone of modern chemistry, with profound implications in drug development, materials science, and fragrance chemistry. This document delineates the structural (positional) isomers of phenylhexanol and provides a detailed analysis of the stereoisomers of 1-phenyl-2-hexanol, focusing on its enantiomeric pair. We will explore the synthesis, characterization, and analytical separation of these isomers, offering field-proven insights and detailed experimental protocols for their resolution. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the chemical nuances imparted by isomeric variations.

Introduction: The Significance of Isomeric Purity

1-Phenyl-2-hexanol (C₁₂H₁₈O) is a secondary alcohol characterized by a phenyl group and a hydroxyl group attached to a hexane backbone.[1] While its molecular formula is straightforward, the potential arrangements of its constituent atoms give rise to a variety of isomers, each with unique chemical, physical, and biological properties. In fields like pharmacology, the seemingly subtle difference between isomers can be the difference between a therapeutic effect and toxicity.[2][3] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity.[4]

This guide will systematically deconstruct the isomeric landscape of 1-phenyl-2-hexanol, providing the foundational knowledge and practical methodologies required to identify, separate, and characterize its various forms.

Structural Isomers: Variations in Connectivity

Structural isomers, or constitutional isomers, have the same molecular formula but differ in the bonding sequence of their atoms. In the context of phenylhexanol, this primarily manifests as positional isomerism, where the phenyl and hydroxyl groups are attached to different carbon atoms of the hexanol chain.

Key positional isomers include:

-

1-Phenyl-1-hexanol: The hydroxyl group is on the same carbon as the phenyl group, making it a benzylic alcohol.[5][6]

-

1-Phenyl-2-hexanol: The target compound of this guide.

-

1-Phenyl-3-hexanol: A secondary alcohol with the hydroxyl group on the third carbon.

-

6-Phenyl-1-hexanol: A primary alcohol with the phenyl group at the terminus of the chain.[7][8]

These isomers exhibit distinct physical properties due to differences in molecular symmetry, polarity, and intermolecular forces, particularly hydrogen bonding.

| Table 1: Comparison of Phenylhexanol Structural Isomers | |||

| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) |

| 1-Phenyl-1-hexanol | 4471-05-0 | C₁₂H₁₈O | 172 °C[6] |

| 1-Phenyl-2-hexanol | 25755-72-0 | C₁₂H₁₈O | Data not readily available |

| 6-Phenyl-1-hexanol | 2430-16-2 | C₁₂H₁₈O | Data not readily available |

| 3-Methyl-5-phenylpentan-1-ol (Phenoxanol) | 55066-48-3 | C₁₂H₁₈O | Data not readily available |

Note: Comprehensive physical data for all isomers is not consistently available in public databases.

The differentiation of these structural isomers is reliably achieved through analytical techniques like Gas Chromatography (GC), where separation is based on differences in boiling points and interactions with the stationary phase.[11][12][13]

Analytical Protocol: Separation of Structural Isomers by Gas Chromatography (GC)

This protocol outlines a general method for the separation of phenylhexanol positional isomers. Optimization is crucial and will depend on the specific instrument and column used.

Principle: Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[12] Isomers with different boiling points and polarities will elute at different times (retention times).[11][12]

Methodology:

-

Instrument: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) is a robust starting point. Column dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[12]

-

Injection:

-

Prepare a 1 mg/mL solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethanol).

-

Set the injector temperature to 250°C to ensure rapid vaporization.[12]

-

Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1) to prevent column overloading.

-

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Detector:

-

Set FID temperature to 280°C.

-

-

Data Analysis:

-

Identify isomers based on their distinct retention times. Generally, compounds with lower boiling points elute earlier.

-

Quantify the relative amounts of each isomer by integrating the area under each peak.

-

Causality: The choice of a mid-polarity column provides a balanced separation mechanism, leveraging both boiling point differences and subtle polarity variations among the isomers. The temperature ramp is essential for eluting the higher-boiling isomers in a reasonable time while ensuring sharp peaks for the more volatile ones.

Stereoisomers of 1-Phenyl-2-hexanol: A Focus on Chirality

Stereoisomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. 1-Phenyl-2-hexanol possesses a single chiral center at the second carbon (C2), the carbon atom bonded to the hydroxyl group.[14] A chiral center is a carbon atom attached to four different substituent groups.

The presence of this stereocenter means that 1-phenyl-2-hexanol can exist as a pair of non-superimposable mirror images called enantiomers .[15] These are designated as (R)-1-phenyl-2-hexanol and (S)-1-phenyl-2-hexanol based on the Cahn-Ingold-Prelog priority rules.

Caption: Isomeric classification of 1-phenyl-2-hexanol.

Enantiomers have identical physical properties (boiling point, density, refractive index) in an achiral environment, making their separation challenging. However, they differ in their interaction with plane-polarized light (optical activity) and, most importantly, their interaction with other chiral molecules, such as biological receptors and enzymes.[2][3] This difference is the primary driver for developing enantiomerically pure drugs.

Synthesis and Resolution of Enantiomers

The synthesis of 1-phenyl-2-hexanol often results in a racemic mixture , a 50:50 mixture of the (R)- and (S)-enantiomers. To obtain a single, pure enantiomer, two primary strategies are employed:

-

Enantioselective Synthesis (Asymmetric Synthesis): This approach uses chiral catalysts or reagents to favor the formation of one enantiomer over the other directly during the synthesis.[4][16]

-

Chiral Resolution: This process separates a racemic mixture into its constituent enantiomers.[17] Common methods include crystallization of diastereomeric salts or, more frequently in modern labs, chiral chromatography.[17][18]

Analytical Protocol: Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol details a validated method for separating the enantiomers of 1-phenyl-2-hexanol, a critical step for determining enantiomeric excess (ee).

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase (CSP). Because diastereomers have different physical properties, they exhibit different interaction energies with the CSP, leading to different retention times and thus, separation.[19][20] Polysaccharide-based CSPs are widely effective for this purpose.[19][20]

Caption: Workflow for Chiral HPLC Separation.

Methodology:

-

Instrument: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Lux® Amylose-1). These columns are known for their broad enantioselectivity.[19][21]

-

Mobile Phase (Normal Phase):

-

A mixture of n-Hexane and Isopropanol (IPA) is standard. A typical starting ratio is 90:10 (v/v).[22]

-

The ratio can be optimized to improve resolution; increasing the IPA content generally decreases retention time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the phenyl group absorbs.

-

Sample Preparation:

-

Dissolve the racemic 1-phenyl-2-hexanol in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Data Analysis:

-

The chromatogram will show two separated peaks corresponding to the (R)- and (S)-enantiomers.

-

Enantiomeric Excess (ee) is calculated from the areas of the two peaks (A1 and A2): ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

-

Trustworthiness and Self-Validation: The protocol's reliability is ensured by running a standard of the racemic mixture first to confirm 50:50 peak areas and establish retention times. The resolution factor (Rs) between the two peaks should be calculated and must be >1.5 for baseline separation, ensuring accurate quantification.

Applications and Biological Significance

While specific pharmacological data for 1-phenyl-2-hexanol is not extensively published, the principles of stereochemistry dictate that its enantiomers will likely exhibit different biological activities. This is a common phenomenon for chiral molecules, from pharmaceuticals to fragrances.[2][23] For example, the related compound 3-methyl-5-phenylpentan-1-ol (also known as Phenylhexanol or Phenoxanol) is used in perfumery, where its different enantiomers possess distinct scent profiles.[24][25] The (R)-(+)-enantiomer is described as having a harsher, fattier rose character compared to the racemate.[24] Any future development of 1-phenyl-2-hexanol for biological applications would necessitate the separation and individual testing of its enantiomers.

Conclusion

1-Phenyl-2-hexanol serves as an excellent model for understanding the fundamental principles of isomerism. Its structural isomers, distinguished by the positions of the phenyl and hydroxyl groups, possess varied physical and chemical properties that allow for their separation by standard chromatographic techniques like GC. More critically, the presence of a single chiral center gives rise to a pair of enantiomers, (R)- and (S)-1-phenyl-2-hexanol. These stereoisomers, while physically identical in an achiral environment, must be considered distinct chemical entities in biological systems. Their separation, typically achieved by chiral HPLC, is a mandatory step in any research or development pipeline aiming to harness their specific biological activities. The methodologies and principles detailed in this guide provide a robust framework for the analysis and resolution of this important class of chiral molecules.

References

- Gas Chromatography of an Alcohol Mixture. (n.d.).

- Gas chromatography of Alcohols. (n.d.). Delloyd's Lab-Tech Chemistry resource.

- King, S. A., & Sharpless, K. B. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-.Organic Syntheses Procedure.

- Hill, N. J., et al. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.PMC - NIH.

- 1-PHENYL-2-HEXANOL | 25755-72-0. (2024). ChemicalBook.

- Application Notes and Protocols for Chiral Resolution of 1-Phenylhexan-3-ol Enantiomers. (2025). Benchchem.

- 1-Phenyl-1-hexanol | C12H18O | CID 221292. (n.d.). PubChem - NIH.

- Zendeh Del & Associates, PLLC. (2023).

- Alcoholic Beverage Analysis by GC. (2025). Restek Resource Hub.

- Analyzing Alcoholic Beverages by Gas Chrom

- 1-Phenyl-1-hexanol | 4471-05-0 | EAA47105. (n.d.). Biosynth.

- 1-PHENYL-2-HEXANOL AldrichCPR. (n.d.). Sigma-Aldrich.

- 6-Phenyl-n-hexanol - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- 2-phenyl-2-hexanol can be prepared by Grignard synthesis. (2023). Vedantu.

- Solved: Your task is to synthesize 2-phenyl-2-hexanol. (2023). Chegg.com.

- 1-phenyl-2-pentanol, 705-73-7. (n.d.). The Good Scents Company.

- Chiral resolution. (n.d.). Wikipedia.

- The Phenoxanol® (Mefrosol) Enantiomers. (n.d.). Leffingwell & Associates.

- PHENYLISOHEXANOL. (n.d.). gsrs.

- A Chromatogram of 1-phenylethanol (a) obtained by normal phase... (n.d.).

- Enantioselective synthesis. (n.d.). Wikipedia.

- Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.

- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).

- A Comparative Guide to the Chiral HPLC Analysis of 1-Phenylhexan-3-ol. (2025). Benchchem.

- A Guide to Selective Columns for Isomer Separation. (2024).

- 6-PHENYL-1-HEXANOL synthesis. (n.d.). ChemicalBook.

- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN

- Grignard reaction: synthesis of 2-phenyl-2-hexanol. (n.d.). Homework.Study.com.

- Simplified Chiral HPLC/SFC Column Screening Str

- Introduction to Chirality in Organic Chemistry. (2022). YouTube.

- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ

- Multiple Stereocenters - Stereochemical and Conform

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.

- Strategies for chiral separation: from racem

- Enantioselective synthesis of pharmacologically interesting derivatives. (2023). Organic & Biomolecular Chemistry.

- Unequal Activities of Enantiomers via Biological Receptors. (2025).

- Chiral Alcohols. (n.d.). Sigma-Aldrich.

- Chiral molecules. (2019).

- How to separate isomers by Normal phase HPLC? (2019).

- 1-PHENYL-2-HEXANOL. (n.d.). Crescent Chemical Company.

- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (n.d.). PubMed Central.

- Molecules With 2 or More Chiral Centers- Diastereomers and Meso Forms. (2020). Chemistry LibreTexts.

- A Comparative Analysis of the Biological and Pharmacological Activities of 2-Phenylpropanal Enantiomers. (2025). Benchchem.

- Enantioselective Synthesis of Alcohols and Amines. (2023). Organic Chemistry Portal.

- separation of positional isomers. (2017).

- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025). Chemical Society Reviews (RSC Publishing).

- Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables. (2023). PMC - NIH.

Sources

- 1. 1-PHENYL-2-HEXANOL | 25755-72-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 5. 1-Phenyl-1-hexanol | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 6-Phenyl-n-hexanol [webbook.nist.gov]

- 8. 6-PHENYL-1-HEXANOL synthesis - chemicalbook [chemicalbook.com]

- 9. 2phenyl2hexanol can be prepared by Grignard synthesis class 12 chemistry JEE_Main [vedantu.com]

- 10. Solved 8. Your task is to synthesize 2-phenyl-2-hexanol | Chegg.com [chegg.com]

- 11. purdue.edu [purdue.edu]

- 12. Gas chromatography of Alcohols [delloyd.50megs.com]

- 13. galvestonjustice.com [galvestonjustice.com]

- 14. youtube.com [youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6 [organic-chemistry.org]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Phenoxanol® (Mefrosol) Enantiomers [leffingwell.com]

- 25. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

Chirality and enantiomers of 1-PHENYL-2-HEXANOL

An In-Depth Technical Guide to the Chirality and Enantiomers of 1-Phenyl-2-hexanol

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 1-phenyl-2-hexanol, a chiral secondary alcohol. Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science, as enantiomers of a single compound can exhibit markedly different biological activities and physical properties.[1][2] This document delves into the molecular basis of chirality in 1-phenyl-2-hexanol, outlines methodologies for the enantioselective synthesis and classical resolution of its racemic form, and details the analytical techniques crucial for quantifying enantiomeric purity. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Stereochemistry of 1-Phenyl-2-hexanol

The molecular structure of 1-phenyl-2-hexanol contains a single stereogenic center, which is the source of its chirality.[2] A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups.[2]

1.1. The Chiral Center

In 1-phenyl-2-hexanol, the carbon atom at the second position (C2) is the stereocenter. It is covalently bonded to:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A benzyl group (-CH₂-Ph)

-

A butyl group (-CH₂CH₂CH₂CH₃)

Because these four groups are distinct, the molecule is non-superimposable on its mirror image, giving rise to two enantiomers.[2] These enantiomers are designated as (R)-1-phenyl-2-hexanol and (S)-1-phenyl-2-hexanol according to the Cahn-Ingold-Prelog (CIP) priority rules.

The two enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] Their differentiation is only possible in a chiral environment, such as their interaction with plane-polarized light (optical activity) or with other chiral molecules like enzymes or chiral stationary phases in chromatography.[1]

Methodologies for Obtaining Enantiopure 1-Phenyl-2-hexanol

Producing a single enantiomer is a critical objective in the pharmaceutical industry and asymmetric synthesis.[1][3] Two primary strategies are employed: direct enantioselective synthesis or the resolution of a racemic mixture.

2.1. Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer over the other.[1] A common approach for synthesizing chiral secondary alcohols like 1-phenyl-2-hexanol is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-hexanone.

Protocol 1: Asymmetric Reduction of 1-Phenyl-2-hexanone

This protocol describes a representative method using a Corey-Bakshi-Shibata (CBS) catalyst, a well-established system for the enantioselective reduction of ketones.

Materials:

-

1-phenyl-2-hexanone

-